Hydrocortisone 21-Carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

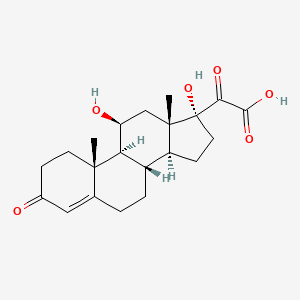

Hydrocortisone 21-Carboxylic Acid, chemically known as 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetic acid, is a derivative of hydrocortisone. It is a glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and development due to its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Hydrocortisone 21-Carboxylic Acid can be synthesized through the oxidation of hydrocortisone. The process involves the introduction of a carboxyl group at the 21st position of the hydrocortisone molecule. This can be achieved using various oxidizing agents under controlled conditions. For instance, one method involves the use of potassium permanganate in an alkaline medium .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .

化学反応の分析

Types of Reactions: Hydrocortisone 21-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for converting the carboxylic acid to an acyl chloride.

Major Products:

Oxidation: More oxidized derivatives of this compound.

Reduction: Hydrocortisone 21-Alcohol.

Substitution: Acyl chloride derivatives and other substituted products.

科学的研究の応用

Hydrocortisone 21-Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical method development and validation.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes

作用機序

Hydrocortisone 21-Carboxylic Acid exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators .

類似化合物との比較

Hydrocortisone: The parent compound with similar anti-inflammatory properties.

Cortisone: Another glucocorticoid with similar therapeutic applications.

Prednisolone: A synthetic glucocorticoid with higher potency.

Dexamethasone: A highly potent synthetic glucocorticoid.

Uniqueness: Hydrocortisone 21-Carboxylic Acid is unique due to the presence of the carboxyl group at the 21st position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other glucocorticoids .

生物活性

Hydrocortisone 21-Carboxylic Acid (HCA) is a derivative of hydrocortisone, which is a glucocorticoid steroid hormone produced by the adrenal cortex. It has gained attention for its potential biological activities, particularly in the context of metabolic regulation, immune response modulation, and its implications in various therapeutic applications. This article delves into the biological activity of HCA, highlighting its mechanisms of action, relevant case studies, and significant research findings.

- PPARα Activation : HCA has been identified as a biomarker for peroxisome proliferator-activated receptor alpha (PPARα) activation. This receptor plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that HCA may influence the expression of genes involved in fatty acid oxidation and glucose metabolism, thereby impacting metabolic pathways that are essential for maintaining energy balance in the body .

- HPA Axis Modulation : The activation of PPARα by HCA has been linked to the hypothalamic-pituitary-adrenal (HPA) axis, which is critical for stress response and metabolic regulation. Studies have shown that HCA can induce adrenal cortex hyperplasia and hypercortisolism, leading to increased production of corticosterone and subsequent formation of 21-carboxylic acids through alternative oxidative pathways .

- Immune Response : HCA exhibits immunomodulatory properties by influencing cytokine production and inflammatory responses. It may play a role in reducing inflammation in chronic conditions such as eczema by modulating skin barrier function and immune cell activity .

Case Study 1: Efficacy in Eczema Treatment

A study involving 6603 participants assessed the impact of various treatments on eczema severity, including those containing corticosteroids like HCA. Results indicated that treatments with HCA significantly reduced disease severity scores compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Case Study 2: Metabolic Regulation

In a controlled study using PPARα transgenic mouse models, researchers observed that HCA administration led to significant alterations in lipid profiles and glucose metabolism. Specifically, the induction of hepatic genes involved in fatty acid oxidation was noted, suggesting a potential therapeutic role for HCA in metabolic disorders such as obesity and diabetes .

Research Findings

特性

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,23,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVLSMYOIFNCMW-HRUPCHJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(=O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(=O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。